molecular formula C8H6F2N2O B12970305 3-(Difluoromethyl)-1H-indazol-7-ol CAS No. 1782886-25-2

3-(Difluoromethyl)-1H-indazol-7-ol

Cat. No.: B12970305
CAS No.: 1782886-25-2
M. Wt: 184.14 g/mol
InChI Key: QWNNKEZDYMQMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethyl)-1H-indazol-7-ol is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group imparts distinct chemical properties, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of heterocycles via a radical process . This process can be achieved using various difluoromethylation reagents, such as ClCF2H, under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound often involve the use of difluoroacetic acid as a starting material. The process includes catalytic esterification using nanoscale titanium dioxide, which offers high reaction yields and short reaction times . This method is cost-effective and environmentally friendly, as it avoids the use of organic solvents.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1H-indazol-7-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ClCF2H for difluoromethylation, and various oxidizing and reducing agents for oxidation and reduction reactions, respectively .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoromethylation can yield difluoromethylated heterocycles, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

3-(Difluoromethyl)-1H-indazol-7-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1H-indazol-7-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to act as a hydrogen-bond donor, which can influence its binding affinity to target proteins and enzymes . This interaction can modulate various biological processes, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated heterocycles, such as 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . These compounds share the difluoromethyl group but differ in their core structures and functional groups.

Uniqueness

3-(Difluoromethyl)-1H-indazol-7-ol is unique due to its indazole scaffold, which imparts distinct chemical properties and potential biological activities. The presence of the difluoromethyl group further enhances its reactivity and binding affinity, making it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

1782886-25-2

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

IUPAC Name

3-(difluoromethyl)-2H-indazol-7-ol

InChI

InChI=1S/C8H6F2N2O/c9-8(10)7-4-2-1-3-5(13)6(4)11-12-7/h1-3,8,13H,(H,11,12)

InChI Key

QWNNKEZDYMQMEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)O)C(F)F

Origin of Product

United States

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